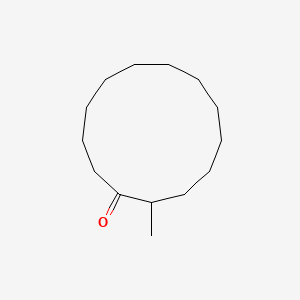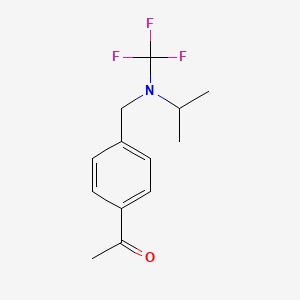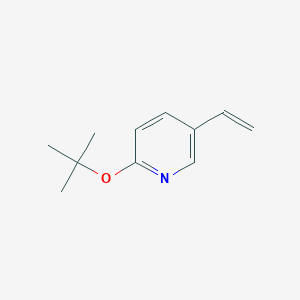
Pyridine, 2-(1,1-dimethylethoxy)-5-ethenyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-(1,1-dimethylethoxy)-5-ethenyl-(9CI): is a chemical compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound’s unique structure, featuring a pyridine ring substituted with a 2-(1,1-dimethylethoxy) group and a 5-ethenyl group, imparts distinct chemical properties that make it valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(1,1-dimethylethoxy)-5-ethenyl-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with pyridine as the core structure. The 2-(1,1-dimethylethoxy) group is introduced through an etherification reaction using appropriate reagents and conditions.
Ethenyl Group Introduction: The 5-ethenyl group is introduced via a vinylation reaction, which can be achieved using reagents such as vinyl halides or vinyl boronates under palladium-catalyzed cross-coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the ethenyl group, resulting in the formation of saturated derivatives.
Substitution: The compound can participate in substitution reactions, where the 2-(1,1-dimethylethoxy) or 5-ethenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, Pyridine, 2-(1,1-dimethylethoxy)-5-ethenyl-(9CI) is used as a building block for the synthesis of more complex molecules. Its unique substituents allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a ligand in coordination chemistry, facilitating the study of metal-ligand interactions. It may also serve as a precursor for bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. Pyridine derivatives are known for their pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of Pyridine, 2-(1,1-dimethylethoxy)-5-ethenyl-(9CI) depends on its specific application. In medicinal chemistry, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites or binding pockets, modulating biological pathways and exerting therapeutic effects.
類似化合物との比較
Similar Compounds
Pyridine, 2-(1,1-dimethylethoxy)-5-nitro-(9CI): This compound features a nitro group instead of an ethenyl group, leading to different chemical properties and reactivity.
Pyridine, 2-(1,1-dimethylethoxy)-5-methyl-(9CI): The presence of a methyl group instead of an ethenyl group results in variations in chemical behavior and applications.
Uniqueness
Pyridine, 2-(1,1-dimethylethoxy)-5-ethenyl-(9CI) is unique due to the presence of both the 2-(1,1-dimethylethoxy) and 5-ethenyl groups. This combination imparts distinct reactivity and versatility, making it valuable for specific synthetic and research applications.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
5-ethenyl-2-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C11H15NO/c1-5-9-6-7-10(12-8-9)13-11(2,3)4/h5-8H,1H2,2-4H3 |
InChIキー |
QOXPZRFVNCVWBY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=NC=C(C=C1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B13960498.png)
![(2-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B13960504.png)
![2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13960509.png)
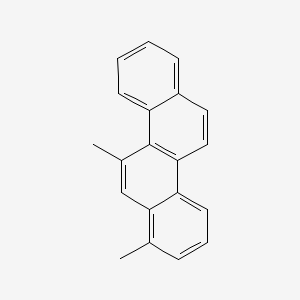


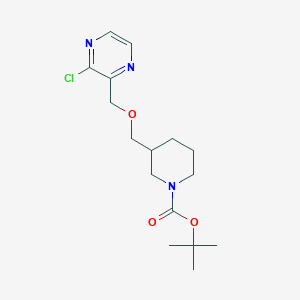
![2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13960569.png)
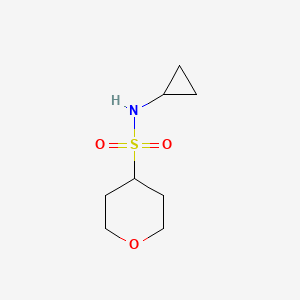
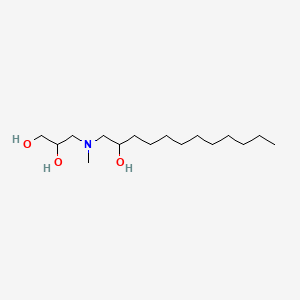
![N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine](/img/structure/B13960581.png)
![5-[2-(Propan-2-ylidene)hydrazinyl]pyridine-2-carboxylic acid](/img/structure/B13960585.png)
